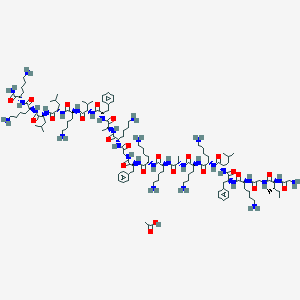

Pexiganan Acetate

Description

Properties

CAS No. |

172820-23-4 |

|---|---|

Molecular Formula |

C124H214N32O24 |

Molecular Weight |

2537.2 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide |

InChI |

InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1 |

InChI Key |

ZYMCXUWEZQKVIO-IJAHCEAPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |

Appearance |

White or off-white lyophilized powder |

Key on ui application |

Antibacterial. |

sequence |

H-Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Leu-Leu-Lys-Lys-NH2 |

source |

Synthetic |

storage |

-20°C |

Synonyms |

Locilex MSI 78 MSI-78 pexiganan pexiganan acetate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biophysical Properties of Pexiganan Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexiganan (MSI-78) is a 22-amino acid synthetic cationic antimicrobial peptide, an analog of magainin 2, which was originally isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as fungi.[3][4] Its mechanism of action, which involves the physical disruption of microbial cell membranes, makes the development of resistance less likely compared to conventional antibiotics that target specific metabolic pathways.[5][6] This technical guide provides a comprehensive overview of the biophysical properties of Pexiganan Acetate, detailing its mechanism of action, structural characteristics, and thermodynamic interactions with lipid membranes. It includes a compilation of antimicrobial activity data, detailed experimental protocols for key biophysical assays, and visualizations of its functional mechanism and experimental workflows.

Mechanism of Action: Membrane Disruption via Toroidal Pore Formation

Pexiganan's primary antimicrobial activity stems from its ability to selectively permeabilize and disrupt the integrity of bacterial cell membranes. This process is driven by the peptide's amphipathic and cationic nature. The mechanism can be summarized in a multi-step process:

-

Electrostatic Attraction: Pexiganan, with a net positive charge, is initially attracted to the anionic components, such as phosphatidylglycerol (PG) and cardiolipin, that are abundant in bacterial membranes. This electrostatic interaction facilitates its accumulation at the membrane surface.[7][8]

-

Structural Transition and Insertion: In an aqueous solution, Pexiganan exists as an unstructured random coil.[7][9] Upon interacting with the lipid bilayer, it undergoes a conformational change, folding into an amphipathic α-helix.[7][10] This structure orients parallel to the membrane surface. Further studies suggest that Pexiganan can self-associate to form antiparallel dimers, which enhances its membrane-disrupting activity.[7][10]

-

Pore Formation: The accumulation of peptides on the membrane induces significant stress. Pexiganan is widely understood to form "toroidal pores." In this model, the peptide aggregates and induces the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid head groups.[5][9][10]

-

Cell Death: The formation of these pores disrupts the membrane's barrier function, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[10][11] This rapid disruption occurs within minutes of exposure.[12]

The following diagram illustrates the toroidal pore formation mechanism.

Biophysical and Structural Properties

The function of Pexiganan is intrinsically linked to its structure and its interactions with different chemical environments.

Secondary Structure

Circular Dichroism (CD) spectroscopy is a key technique for studying Pexiganan's secondary structure.

-

In Aqueous Solution: The peptide is largely unstructured, exhibiting a random coil conformation.[7]

-

In Membrane-Mimicking Environments: In the presence of lipids, detergents (like SDS), or membrane-mimetic solvents (like trifluoroethanol), Pexiganan folds into a well-defined α-helical structure.[4][10] It can also adopt a β-turn structure in solvents like methanol or DMSO.[4][10]

Solid-state NMR spectroscopy confirms that in a membrane environment, Pexiganan forms an α-helix that orients near the surface of the membrane, which is consistent with the toroidal pore model rather than a barrel-stave mechanism.[10]

Thermodynamics of Membrane Interaction

Isothermal Titration Calorimetry (ITC) has been used to quantify the thermodynamics of Pexiganan binding to lipid vesicles. The interaction is primarily driven by favorable electrostatic interactions between the cationic peptide and anionic lipid headgroups.

| Thermodynamic Parameter | Value | Conditions | Reference |

| Binding Enthalpy (ΔH) | -14.4 kcal/mol | Interaction with lipid vesicles | [7] |

Table 1: Thermodynamic data for Pexiganan-membrane interaction. The binding process is exothermic, indicating a strong, energetically favorable interaction.[7]

Antimicrobial Activity: Quantitative Data

Pexiganan has been tested against a vast array of clinical isolates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. The tables below summarize MIC data from various studies.

| Gram-Positive Aerobes | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Staphylococcus aureus | 16 | 32 | [12] |

| Staphylococcus epidermidis | 16 | 32 | [12] |

| Streptococcus pyogenes | 16 | 16 | [12] |

| Enterococcus faecium (VRE) | 16 | 32 | [12] |

| Enterococcus faecalis | 128 | ≥256 | [12] |

Table 2: Pexiganan MIC values for Gram-Positive Aerobic Bacteria.

| Gram-Negative Aerobes | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Escherichia coli | 8 | 16 | [10] |

| Pseudomonas aeruginosa | 16 | 32 | [12] |

| Acinetobacter baumannii | 16 | 32 | [12] |

| Klebsiella pneumoniae | 8 | 32 | [10] |

| Enterobacter cloacae | 8 | 16 | [10] |

| Stenotrophomonas maltophilia | 16 | 32 | [12] |

Table 3: Pexiganan MIC values for Gram-Negative Aerobic Bacteria.

| Anaerobic Bacteria | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Bacteroides fragilis group | 8 | 16 | [10] |

| Clostridium perfringens | 16 | 64 | [12] |

| Peptostreptococcus spp. | 16 | 32 | [12] |

| Propionibacterium acnes | ≤8 | ≤8 | [12] |

Table 4: Pexiganan MIC values for Anaerobic Bacteria.

Detailed Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol describes how to determine the secondary structure of Pexiganan in aqueous buffer and in the presence of lipid vesicles.

Materials:

-

This compound (lyophilized powder)

-

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) lipids

-

Sodium phosphate buffer (10 mM, pH 7.0)

-

Chloroform/methanol (3:1, v/v)

-

CD Spectropolarimeter

-

Quartz cuvette (1 mm path length)

-

Sonication bath

Procedure:

-

Peptide Preparation: Dissolve lyophilized Pexiganan in the phosphate buffer to create a stock solution (e.g., 1 mg/mL). Determine the precise concentration using UV absorbance if the peptide contains aromatic residues or by quantitative amino acid analysis.

-

Lipid Vesicle (SUV) Preparation: a. Co-dissolve DMPC and DMPG lipids (e.g., in a 3:1 molar ratio to mimic a bacterial membrane) in a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film. c. Hydrate the lipid film with phosphate buffer to a final lipid concentration of ~5-10 mM. Vortex vigorously to create multilamellar vesicles (MLVs). d. Generate small unilamellar vesicles (SUVs) by sonicating the MLV suspension in a bath sonicator until the solution becomes clear.[13]

-

Sample Preparation for CD Measurement: a. Peptide in Buffer: Dilute the Pexiganan stock solution in phosphate buffer to a final concentration of 30-50 μM. b. Peptide with Vesicles: Mix the Pexiganan stock solution with the SUV suspension to achieve a final peptide concentration of ~30 μM and a desired peptide-to-lipid molar ratio (e.g., 1:50).[13]

-

CD Measurement: a. Set the spectropolarimeter to record spectra from 260 nm to 190 nm at 25°C. b. Record a baseline spectrum using the appropriate solvent (buffer or SUV suspension without peptide). c. Record the spectrum of the peptide sample. d. Subtract the baseline from the sample spectrum to obtain the final CD spectrum of the peptide.

-

Data Analysis: a. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed CD [mdeg]) / (10 * n * l * C) where n is the number of amino acid residues (22), l is the path length in cm (0.1), and C is the molar concentration of the peptide. b. Analyze the MRE spectrum. A strong negative band near 208 nm and 222 nm is characteristic of an α-helical structure, while a strong negative band near 200 nm indicates a random coil.

Membrane Permeabilization Assay Using Fluorescence Spectroscopy

This protocol uses the fluorescent dyes Propidium Iodide (PI) and 3,3'-Dipropylthiadicarbocyanine Iodide (diSC₃(5)) to monitor membrane permeabilization and depolarization in whole bacterial cells.

Materials:

-

Mid-log phase bacterial culture (e.g., S. aureus)

-

This compound serial dilutions

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

-

diSC₃(5) stock solution (e.g., 1 mM in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Bacterial Preparation: Centrifuge the mid-log phase culture, wash the pellet twice with PBS, and resuspend in PBS to a final optical density (e.g., OD₆₀₀ = 0.1).

-

Assay Setup: a. In the 96-well plate, add the bacterial suspension to each well. b. Add PI to a final concentration of 5 µg/mL to monitor membrane permeabilization (influx). c. Add diSC₃(5) to a final concentration of 400 nM to monitor membrane potential (efflux of the dye upon depolarization causes a fluorescence increase).[14] d. Incubate the plate at 37°C for 15-20 minutes to allow the dyes to equilibrate with the cells.

-

Measurement: a. Place the plate in the fluorescence reader pre-warmed to 37°C. b. Set the reader to measure fluorescence kinetically (e.g., every 30 seconds for 30 minutes).

-

PI Excitation/Emission: ~535 nm / ~617 nm[14]

-

diSC₃(5) Excitation/Emission: ~652 nm / ~672 nm[14] c. After a few initial readings to establish a baseline, inject the Pexiganan serial dilutions into the wells. d. Continue recording the fluorescence over time. Include a negative control (buffer only) and a positive control (e.g., a known membrane-disrupting agent like melittin).

-

-

Data Analysis: a. Subtract the background fluorescence from wells containing only buffer and dyes. b. Plot the change in fluorescence intensity over time for each Pexiganan concentration. A rapid increase in PI fluorescence indicates membrane permeabilization, while an increase in diSC₃(5) fluorescence indicates membrane depolarization.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

This protocol describes the measurement of thermodynamic parameters for Pexiganan binding to lipid vesicles.

Materials:

-

This compound solution (20-80 µM) in buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Lipid vesicle (SUV) suspension (e.g., 10 mM total phospholipid) in the exact same buffer

-

Isothermal Titration Calorimeter

-

Degassing apparatus

Procedure:

-

Sample Preparation: a. Prepare Pexiganan and SUV solutions in the same batch of buffer to minimize dilution heats. b. Thoroughly degas both the peptide solution and the lipid suspension immediately before the experiment to prevent air bubbles.[15]

-

Instrument Setup: a. Set the experimental temperature (e.g., 25°C). b. Fill the ITC sample cell (~1.4 mL) with the Pexiganan solution (e.g., 20-80 µM).[1] c. Fill the injection syringe (~250 µL) with the lipid suspension (e.g., 10 mM).[1] d. Allow the system to equilibrate thermally.

-

Titration: a. Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the lipid suspension into the peptide solution. b. The instrument measures the small heat changes (power differential) that occur upon each injection.

-

Control Experiment: a. To determine the heat of dilution, perform a separate titration by injecting the lipid suspension into the buffer-filled sample cell. b. Subtract these dilution heats from the binding experiment data.

-

Data Analysis: a. Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. b. Plot the heat change per injection against the molar ratio of lipid to peptide. c. Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') using the manufacturer's software (e.g., MicroCal Origin). This fit yields the binding affinity (Kₐ), stoichiometry (n), and binding enthalpy (ΔH).[1] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Conclusion

This compound is a well-characterized antimicrobial peptide with a potent, broad-spectrum activity profile. Its biophysical properties are central to its function. It operates through a direct, physical mechanism involving a structural transition from a random coil to an α-helix upon binding to anionic bacterial membranes, leading to the formation of toroidal pores and subsequent cell death. This membrane-targeting action is a key advantage in an era of growing resistance to conventional antibiotics. The quantitative data on its antimicrobial efficacy and the detailed understanding of its interaction with lipid bilayers, elucidated through techniques like CD, NMR, and ITC, provide a solid foundation for its clinical application and for the rational design of next-generation peptide-based therapeutics.

References

- 1. Isothermal Titration Calorimetry [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 4. The structure of antimicrobial pexiganan peptide in solution probed by Fourier transform infrared absorption, vibrational circular dichroism, and electronic circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [bio-protocol.org]

- 7. pjmhsonline.com [pjmhsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure, membrane orientation, mechanism, and function of pexiganan--a highly potent antimicrobial peptide designed from magainin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 12. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. mdpi.com [mdpi.com]

- 15. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Pexiganan Acetate: A Technical Guide to Early-Stage Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and therapeutic potential of Pexiganan Acetate, a novel antimicrobial peptide. The document focuses on its mechanism of action, antimicrobial efficacy, and the experimental methodologies used in its evaluation, with a particular emphasis on its development for the treatment of diabetic foot ulcers.

Introduction

This compound (MSI-78) is a 22-amino acid synthetic analog of magainin 2, a naturally occurring antimicrobial peptide (AMP) isolated from the skin of the African clawed frog, Xenopus laevis.[1][2] Developed as a topical agent, its primary therapeutic indication has been for the treatment of mildly infected diabetic foot ulcers.[3][4] As an AMP, pexiganan represents a distinct class of anti-infectives that address the growing challenge of antibiotic resistance.[3][5] Its broad-spectrum activity covers a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species.[3][6]

Mechanism of Action

Unlike traditional antibiotics that typically inhibit protein synthesis or cell wall construction, pexiganan exerts its bactericidal effect through a rapid, membrane-disrupting mechanism.[3][7] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell membrane, such as anionic phospholipids.[8][9]

Following this initial binding, the peptide inserts itself into the lipid bilayer.[5] It then aggregates to form pores or channels, a process often described by the "toroidal pore" model.[7][8] The formation of these pores disrupts the integrity of the bacterial membrane, leading to the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, rapid cell death.[3][5] This direct, physical disruption of the cell membrane is believed to be a key reason for the low observed frequency of bacterial resistance development.[3][8]

Quantitative Efficacy Data

The antimicrobial activity of pexiganan has been extensively quantified through in vitro susceptibility testing and clinical trials.

In Vitro Antimicrobial Activity

Pexiganan demonstrates a broad spectrum of activity against a vast array of clinical isolates. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Pexiganan Against Various Bacterial Pathogens

| Bacterial Species | Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (MSSA & MRSA) | Gram-positive Aerobe | 16 | 32 | [10][11] |

| Streptococcus spp. (beta-hemolytic) | Gram-positive Aerobe | 8 | 32 | [6][10] |

| Enterococcus faecium | Gram-positive Aerobe | 8 | 32 | [6][10] |

| Enterococcus faecalis | Gram-positive Aerobe | 128 | ≥256 | [6][11] |

| Escherichia coli | Gram-negative Aerobe | 8 | 16 | [10] |

| Pseudomonas aeruginosa | Gram-negative Aerobe | 8 | 16 | [10] |

| Acinetobacter baumannii | Gram-negative Aerobe | 8 | 16 | [10][12] |

| Klebsiella pneumoniae | Gram-negative Aerobe | 8 | 16 | [10] |

| Bacteroides spp. | Gram-negative Anaerobe | ≤8 | ≤8 | [6] |

| Peptostreptococcus spp. | Gram-positive Anaerobe | 16 | 32 | [6] |

MIC₅₀/MIC₉₀: The concentration of pexiganan required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Efficacy in Diabetic Foot Ulcers

Two pivotal Phase III, multicenter, randomized, double-blind clinical trials compared the efficacy of topical pexiganan 1% cream with oral ofloxacin for the treatment of mildly infected diabetic foot ulcers.[1][13]

Table 2: Summary of Phase III Clinical Trial Results (Pexiganan vs. Ofloxacin)

| Outcome | Pexiganan 1% Cream | Oral Ofloxacin | Equivalence | Reference |

| Clinical Cure or Improvement | 85% - 90% | ~90% | Yes | [1][13][14] |

| Overall Pathogen Eradication | 66% | 82% | No | [1][15] |

| Worsening Cellulitis | 2% - 4% | 2% - 4% | No significant difference | [13][14] |

| Amputation Rate | 2% - 3% | 2% - 3% | No significant difference | [13][14] |

While pexiganan demonstrated equivalent clinical outcomes in terms of wound improvement, ofloxacin showed a higher rate of complete pathogen eradication.[1][15] Notably, bacterial resistance to ofloxacin emerged in some patients, whereas no significant resistance to pexiganan was observed.[13][14]

Time-Kill Kinetics

Time-kill assays demonstrate the rapid bactericidal nature of pexiganan.

Table 3: Time-Kill Analysis of Pexiganan

| Organism | Pexiganan Concentration | Time to Reduce Viable Cells to Zero | Reference |

| Helicobacter pylori | 16 µg/mL (4x MIC) | 20 minutes | [5] |

| Staphylococcus aureus | 50 µg/mL | 40 - 60 minutes | [2][16] |

| Escherichia coli | 50 µg/mL | 30 minutes | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections describe key experimental protocols used in the evaluation of pexiganan.

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standardized protocol for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Pexiganan Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on an agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the pexiganan dilutions. Control wells (growth control without pexiganan, sterility control without bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic or anaerobic).

-

Reading Results: The MIC is determined as the lowest concentration of pexiganan that shows no visible turbidity (i.e., inhibits bacterial growth).

In Vitro Resistance Development Assay

The potential for bacteria to develop resistance to pexiganan is assessed through serial passage studies.

Protocol: Serial Passage Resistance Study

-

Baseline MIC: The initial MIC of pexiganan for the test organism (e.g., S. aureus) is determined.

-

Sub-inhibitory Exposure: The organism is cultured in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of pexiganan.

-

Passage: After incubation, bacteria from the well with the highest concentration of pexiganan that still permits growth are used to inoculate a fresh series of pexiganan dilutions.

-

Repetition: This process is repeated daily for a set number of passages (e.g., 15-28 passages).[2][5]

-

MIC Monitoring: The MIC is re-determined periodically (e.g., every 4-7 passages) to detect any increase, which would signify the development of resistance.[6] Studies have shown that the MIC of pexiganan against S. aureus remained unchanged even after 28 sub-cultures.[2]

Phase III Clinical Trial Design for Diabetic Foot Ulcers

The clinical trials for pexiganan were designed as prospective, randomized, controlled, double-blinded, multicenter studies.[13][14]

Protocol Outline: Diabetic Foot Ulcer Clinical Trial

-

Patient Population: Patients with diabetes presenting with a mildly infected foot ulcer.

-

Randomization: Eligible patients were randomly assigned to one of two treatment arms.

-

Treatment Arms:

-

Arm A (Pexiganan): Application of topical pexiganan 1% cream to the ulcer, plus an oral placebo.

-

Arm B (Ofloxacin): Application of a topical placebo cream to the ulcer, plus active oral ofloxacin.

-

-

Blinding: Both patients and investigators were blinded to the treatment allocation.

-

Primary Outcome: The primary endpoint was the clinical response of the infection, categorized as "cure" or "improvement."[13][14]

-

Secondary Outcomes: Included microbiological eradication of baseline pathogens, rate of wound healing, and incidence of adverse events (e.g., worsening cellulitis, need for amputation).[13][14]

Conclusion

Early-stage research has established this compound as a potent, broad-spectrum antimicrobial peptide with a rapid, membrane-disrupting mechanism of action. This mechanism is advantageous as it presents a low propensity for the development of bacterial resistance, a critical feature in the current landscape of antimicrobial drug development. In vitro studies have consistently demonstrated its efficacy against a wide range of clinically relevant pathogens. While Phase III clinical trials for mildly infected diabetic foot ulcers showed that topical pexiganan achieved clinical improvement rates equivalent to a systemic antibiotic, it had a lower microbiological eradication rate.[1][13] These findings underscore pexiganan's potential as an alternative therapeutic option, particularly in scenarios where avoiding systemic antibiotic exposure and mitigating resistance risk are high priorities.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjmhsonline.com [pjmhsonline.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Diabetic Foot Ulcers: Current Advances in Antimicrobial Therapies and Emerging Treatments [mdpi.com]

- 5. The Synthetic Antimicrobial Peptide Pexiganan and Its Nanoparticles (PNPs) Exhibit the Anti-Helicobacter pylori Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toku-e.com [toku-e.com]

- 8. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro spectrum of pexiganan activity when tested against pathogens from diabetic foot infections and with selected resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topical versus systemic antimicrobial therapy for treating mildly infected diabetic foot ulcers: a randomized, controlled, double-blinded, multicenter trial of pexiganan cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Portico [access.portico.org]

- 16. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Pexiganan Acetate

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of Pexiganan Acetate, a 22-amino acid antimicrobial peptide. The intended audience for this document includes researchers, scientists, and drug development professionals.

Introduction

Pexiganan is a synthetic analog of magainin II, an antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis.[1] It is a cationic peptide with the sequence Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Ile-Leu-Lys-Lys-COOH.[2] Pexiganan exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria.[3] Its mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to cell death.[4] This direct physical disruption of the membrane is thought to be a reason for the low incidence of bacterial resistance development.[3]

This document outlines a detailed protocol for the chemical synthesis of Pexiganan using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and conversion to the acetate salt.

Data Summary

Synthesis and Purification of this compound

| Parameter | Value | Reference |

| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis | [5] |

| Resin | Rink Amide MBHA | [5] |

| Cleavage Cocktail | TFA:methyl-phenoxide (95:5 v/v) | [5] |

| Crude Peptide Purity | 83.98% | [5] |

| Final Peptide Purity | 99.76% | [5] |

| Overall Synthesis Yield | 82% | [5] |

| Purification Recovery | 70% | [5] |

| Total Overall Recovery | 56% | [5] |

| Molecular Formula | C₁₂₂H₂₁₀N₃₂O₂₂ | [6] |

| Molecular Weight | 2477.18 g/mol (free base) | [6] |

Experimental Protocols

Materials and Reagents

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-Lys(Boc)-Lys(Boc)-OH dipeptide

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

1-Hydroxybenzotriazole (HOBt)

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Trifluoroacetic acid (TFA)

-

Methyl-phenoxide

-

Diethyl ether

-

Acetonitrile (ACN)

-

Acetic acid

-

Ammonium acetate

Solid-Phase Peptide Synthesis of Pexiganan

This protocol is based on the method described in patent CN104356221A.[5]

-

Resin Preparation:

-

Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Wash the resin with DMF (3 times).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

Activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with a suitable coupling agent and HOBt (3 equivalents) in DMF.

-

For most amino acids, DIC/HOBt can be used.

-

For Glycine (Gly), use PyBOP/HOBt/DIEA as the coupling reagent system.[5]

-

For Valine (Val), use HATU/HOBt/DIEA as the coupling reagent system.[5]

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

To couple the repeating Lysine residues at positions 7-8, 10-11, and 21-22, use the pre-synthesized dipeptide fragment Fmoc-Lys(Boc)-Lys(Boc)-OH.[5]

-

Monitor the coupling reaction completion using a qualitative ninhydrin test.

-

After complete coupling, wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).[5]

-

-

Chain Elongation:

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the Pexiganan sequence.

-

Cleavage and Deprotection

-

After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry under vacuum.

-

Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / methyl-phenoxide (95:5 v/v).[5]

-

Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) and stir for 2 hours at room temperature.[5]

-

Filter the resin and wash it with a small amount of fresh cleavage cocktail.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold diethyl ether multiple times.

-

Dry the crude peptide under vacuum.

Purification of this compound

-

Initial Purification:

-

Dissolve the crude peptide in water.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: A suitable gradient of increasing Mobile Phase B.

-

Detection: 220 nm.[5]

-

Collect the fractions containing the pure peptide.

-

-

Salt Exchange to Acetate Form:

-

Lyophilization:

-

Freeze the purified peptide solution and lyophilize to obtain the final this compound as a white powder.

-

Visualizations

Pexiganan Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Mechanism of Action of Pexiganan

Caption: Pexiganan's mechanism of action via bacterial membrane disruption.

References

- 1. pjmhsonline.com [pjmhsonline.com]

- 2. The structure of antimicrobial pexiganan peptide in solution probed by Fourier transform infrared absorption, vibrational circular dichroism, and electronic circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 172820-23-4, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 5. CN104356221A - Preparation method of pexiganan - Google Patents [patents.google.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

Determining the Minimum Inhibitory Concentration (MIC) of Pexiganan Acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexiganan Acetate, a synthetic analog of the magainin 2 peptide, is a broad-spectrum antimicrobial peptide (AMP) with potent activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.[1][2][3] Its unique mechanism of action, which involves the disruption of bacterial cell membranes, makes it a promising candidate for topical antimicrobial therapy, particularly for infections like diabetic foot ulcers.[1][4] Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical step in preclinical research and drug development to assess its potency and spectrum of activity.

This document provides detailed application notes and standardized protocols for determining the MIC of this compound, drawing from established methodologies such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

Pexiganan's antimicrobial effect stems from its ability to selectively interact with and disrupt the integrity of bacterial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Upon binding, Pexiganan peptides aggregate and insert into the lipid bilayer, forming pores or channels. This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[1][2] This rapid, membrane-disrupting mechanism is thought to contribute to the low propensity for the development of bacterial resistance.[1][5]

Caption: Mechanism of Pexiganan Action.

Quantitative Data: MIC of this compound

The following tables summarize the MIC values of this compound against a range of clinically relevant bacteria as reported in various studies. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: MIC of Pexiganan Against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Varies | 8 - 32 | 8 - 16 | 16 | [6][7] |

| Staphylococcus aureus (MRSA) | Varies | 8 - 32 | 8 - 16 | 16 | [6][7] |

| Coagulase-Negative Staphylococci | - | - | 4 | 8 | [8] |

| Enterococcus faecalis | Varies | 32 - 256 | 128 | ≥256 | [5][6][9] |

| Enterococcus faecium | Varies | 8 - 32 | 8 | - | [5][6] |

| Beta-hemolytic streptococci | Varies | 4 - 64 | - | - | [5] |

| Streptococcus pneumoniae | - | - | - | - | |

| Streptococcus pyogenes | Varies | 8 - 16 | - | - | [10] |

Table 2: MIC of Pexiganan Against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | Varies | 8 - 16 | 16 | 32 | [6][10] |

| Klebsiella pneumoniae | Varies | 8 - 16 | 16 | 32 | [6][10] |

| Pseudomonas aeruginosa | Varies | 8 - 16 | 16 | 32 | [6][10] |

| Acinetobacter baumannii | - | 8 - 16 | 8 | 16 | [9][10] |

| Enterobacter cloacae | Varies | 8 - 16 | - | - | [6][10] |

| Serratia marcescens | Varies | >32 | - | - | [10] |

| Indole-positive Proteus | Varies | >512 | - | - | [10] |

Experimental Protocols

The following protocol for determining the MIC of this compound is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M07.[10]

Materials

-

This compound powder

-

Sterile, deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for stock solution

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (low protein-binding plates are recommended)

-

Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

-

Spectrophotometer or plate reader

-

Sterile pipettes and tips

-

Incubator (35°C ± 2°C)

Protocol

-

Preparation of Pexiganan Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 2048 µg/mL by dissolving the powder in sterile deionized water.[11] For antimicrobial peptides, using a diluent of 0.01% acetic acid containing 0.2% BSA can help reduce peptide loss due to binding to plastic surfaces.[12]

-

Filter-sterilize the stock solution using a 0.22 µm filter.

-

Prepare serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Broth Microdilution Assay:

-

Dispense 50 µL of the appropriate Pexiganan dilution into each well of a 96-well microtiter plate.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the target bacterial concentration.

-

Include a positive control well (no Pexiganan, only inoculum) and a negative control well (no inoculum, only broth).

-

Seal the plate and incubate at 37°C for 16-20 hours in ambient air.[11]

-

-

Determination of MIC:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[11]

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro spectrum of pexiganan activity; bactericidal action and resistance selection tested against pathogens with elevated MIC values to topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro spectrum of pexiganan activity when tested against pathogens from diabetic foot infections and with selected resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmilabs.com [jmilabs.com]

- 8. jmilabs.com [jmilabs.com]

- 9. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Anti-Biofilm Activity Assay for Pexiganan Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexiganan Acetate, a synthetic analog of the magainin peptides, is a broad-spectrum antimicrobial peptide (AMP) that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the disruption of the bacterial cell membrane's permeability, leading to cell death.[1][2] Bacterial biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics.[4] Pexiganan has demonstrated significant potential in both inhibiting the formation of and eradicating established biofilms, making it a promising candidate for treating biofilm-associated infections.[1][5][6][7]

These application notes provide detailed protocols for assessing the in vitro anti-biofilm activity of this compound using common and well-established assays: the Crystal Violet (CV) assay for quantifying biofilm biomass and the MTT assay for determining the viability of cells within the biofilm.

Mechanism of Action and Signaling Pathways

Pexiganan's primary antimicrobial action is the permeabilization of the bacterial cell membrane.[1][2] In the context of biofilms, this mechanism can lead to the death of both planktonic and sessile bacteria within the biofilm structure. The formation of bacterial biofilms is a complex process regulated by various signaling pathways, which can be potential targets for anti-biofilm agents. Key pathways include:

-

Quorum Sensing (QS): This is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression, including the production of virulence factors and biofilm matrix components.[8][9]

-

Cyclic di-GMP (c-di-GMP) Signaling: This second messenger molecule is a central regulator of the transition between motile (planktonic) and sessile (biofilm) lifestyles in many bacteria. High intracellular levels of c-di-GMP generally promote biofilm formation.[10][11]

The disruption of these signaling pathways can interfere with biofilm development. While Pexiganan's primary mode of action is membrane disruption, the downstream effects on these signaling cascades are an area of ongoing research.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of Pexiganan against various bacterial isolates. MIC (Minimum Inhibitory Concentration) refers to the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration to inhibit biofilm formation, and MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration to eradicate a pre-formed biofilm.

Table 1: Minimum Inhibitory Concentration (MIC) of Pexiganan

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 16 - 32 | [3][12] |

| Pseudomonas aeruginosa | Clinical Isolates | 8 - 16 | [13] |

| Acinetobacter baumannii | ATCC 19606 | 2 | [14] |

| Escherichia coli | ATCC 35218 | 4 - 32 | [12][15] |

Table 2: Anti-Biofilm Concentrations of Pexiganan

| Bacterial Species | Biofilm Assay | Concentration (µg/mL) | Effect | Reference |

| Pseudomonas aeruginosa | Inhibition | 1/2 MIC | 27.5% reduction in biofilm formation | [5] |

| Staphylococcus aureus | MBIC | Lower than for P. aeruginosa | Inhibition of biofilm formation | [1][7] |

| Staphylococcus aureus | MBEC | Lower than for P. aeruginosa | Eradication of pre-formed biofilm | [1][7] |

| Acinetobacter baumannii | MBEC | >512 | Eradication of pre-formed biofilm | [14] |

Experimental Protocols

The following are detailed protocols for conducting in vitro anti-biofilm assays with this compound.

Protocol 1: Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This protocol is adapted from established methods for quantifying biofilm formation.[16][17][18][19]

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid in water

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.

-

Incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 in fresh medium.

-

-

Biofilm Formation and Treatment:

-

For Inhibition Assay (MBIC determination):

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Immediately add 100 µL of this compound at various concentrations (typically 2-fold serial dilutions) to the wells. Include a no-drug control.

-

-

For Eradication Assay (MBEC determination):

-

Add 200 µL of the diluted bacterial culture to each well.

-

Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.

-

After incubation, gently remove the planktonic cells by aspiration.

-

Wash the wells twice with 200 µL of sterile PBS.

-

Add 200 µL of fresh medium containing various concentrations of this compound to the wells.

-

Incubate for another 24 hours at 37°C.

-

-

-

Staining and Quantification:

-

After the treatment incubation, discard the medium and wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Fix the biofilms by air-drying the plate or by heating at 60°C for 30-60 minutes.[16]

-

Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 10-15 minutes.[19]

-

Remove the Crystal Violet solution and wash the plate thoroughly with water until the water runs clear.

-

Dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[18]

-

Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

-

Transfer 125 µL of the solubilized Crystal Violet to a new flat-bottom 96-well plate.[18]

-

Measure the absorbance at 570-595 nm using a microplate reader.[16]

-

Protocol 2: MTT Assay for Biofilm Viability

This protocol assesses the metabolic activity of the cells within the biofilm, providing a measure of cell viability.[20][21][22][23]

Materials:

-

Biofilms grown and treated in a 96-well plate (as described in Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Sodium Dodecyl Sulfate (SDS) solution

-

Microplate reader

Procedure:

-

Biofilm Preparation and Treatment:

-

Follow steps 1 and 2 from the Crystal Violet Assay protocol to grow and treat biofilms with this compound.

-

-

MTT Staining and Measurement:

-

After the final incubation with Pexiganan, remove the medium and wash the wells twice with sterile PBS.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[21]

-

Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO or an SDS solution to each well to dissolve the formazan crystals.[21]

-

Incubate for 15 minutes with shaking to ensure complete dissolution.

-

Measure the absorbance at 570 nm, with a reference wavelength of 630 nm.[21][24]

-

Data Analysis and Interpretation

The data obtained from these assays can be used to determine the inhibitory and eradicating effects of this compound on bacterial biofilms. The percentage of biofilm reduction can be calculated using the following formula:

% Biofilm Reduction = [1 - (ODtreated / ODcontrol)] x 100

Where ODtreated is the optical density of the wells treated with Pexiganan and ODcontrol is the optical density of the untreated control wells.

By plotting the percentage of biofilm reduction against the concentration of this compound, the MBIC and MBEC values can be determined as the lowest concentrations that result in a significant reduction in biofilm biomass or viability compared to the untreated control.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the anti-biofilm efficacy of this compound. The Crystal Violet assay offers a straightforward method for assessing the impact on biofilm biomass, while the MTT assay provides valuable insights into the viability of the bacterial cells within the biofilm. These assays are essential tools for researchers and drug development professionals working to characterize and advance this compound as a potential therapeutic agent for biofilm-related infections.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo effects of sub-MICs of pexiganan and imipenem on Pseudomonas aeruginosa adhesion and biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro spectrum of pexiganan activity when tested against pathogens from diabetic foot infections and with selected resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Crystal violet assay [bio-protocol.org]

- 17. static.igem.org [static.igem.org]

- 18. static.igem.org [static.igem.org]

- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Susceptibility of Staphylococcus aureus biofilms to reactive discharge gases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation of Pexiganan Acetate in Topical Creams for Diabetic Foot Ulcers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexiganan acetate, a synthetic analogue of the magainin-2 peptide, is a broad-spectrum antimicrobial peptide with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains commonly found in diabetic foot ulcers (DFUs).[1][2] Its mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to rapid cell death and a low propensity for developing bacterial resistance.[2][3] Topical application of this compound cream allows for direct delivery of the antimicrobial agent to the site of infection, minimizing systemic exposure and associated side effects.[4]

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound topical creams for the management of diabetic foot ulcers. The included protocols are intended to serve as a guide for researchers and drug development professionals in this field.

Mechanism of Action of Pexiganan

Pexiganan exerts its antimicrobial effect by permeabilizing the bacterial cell membrane. The cationic peptide preferentially interacts with the anionic components of the bacterial membrane, leading to the formation of toroidal pores. This disrupts the membrane's barrier function, causing leakage of intracellular contents and ultimately cell lysis.

Formulation Details

The development of a stable and effective topical cream formulation for a peptide like this compound is critical. The following table outlines a representative oil-in-water cream formulation based on publicly available patent information. The exact composition of the creams used in clinical trials is proprietary.

Table 1: Representative Formulation of this compound Cream (1% w/w)

| Ingredient | Function | Concentration (% w/w) |

| Aqueous Phase | ||

| This compound | Active Pharmaceutical Ingredient | 1.05 |

| Propylene Glycol | Solvent, Humectant | 20.0 |

| Disodium EDTA | Chelating Agent | 0.1 |

| Sodium Acetate Buffer | Buffering Agent | q.s. to pH 4.5-5.5 |

| Purified Water | Vehicle | q.s. to 100 |

| Oil Phase | ||

| Stearyl Alcohol | Stiffening Agent, Emollient | 7.5 |

| Cetyl Alcohol | Stiffening Agent, Emollient | 2.0 |

| Isopropyl Myristate | Emollient, Penetration Enhancer | 1.0 |

| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.1 |

| Sorbitan Monostearate (Span 60) | Emulsifying Agent (W/O) | 0.43 |

| Polysorbate 60 (Tween 60) | Emulsifying Agent (O/W) | 3.07 |

| Polysorbate 80 (Tween 80) | Solubilizing Agent | 0.1 |

Source: Adapted from patent US8530409B1.[5]

Physicochemical Characterization

The physical and chemical properties of the cream formulation are crucial for its stability, performance, and patient acceptability.

Table 2: Physicochemical Properties of a this compound Cream Formulation

| Parameter | Specification | Method |

| Appearance | White to off-white, smooth, homogeneous cream | Visual Inspection |

| pH | 4.5 - 5.5 | pH meter |

| Viscosity | 8,000 - 20,000 cP at 25°C | Rotational Viscometer |

| This compound Content | 90.0% - 110.0% of label claim | HPLC |

| Particle Size of Dispersed Phase | Uniformly dispersed globules | Optical Microscopy |

| Spreadability | TBD | Parallel Plate Method |

Source: Representative data from patent US8530409B1.[5]

Efficacy Data

The efficacy of this compound cream has been evaluated in numerous in vitro and clinical studies.

In Vitro Antimicrobial Efficacy

Pexiganan demonstrates broad-spectrum activity against pathogens commonly isolated from diabetic foot ulcers.

Table 3: In Vitro Activity of Pexiganan Against Diabetic Foot Ulcer Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (all) | 16 | 32 |

| - Methicillin-susceptible (MSSA) | 16 | 32 |

| - Methicillin-resistant (MRSA) | 16 | 32 |

| Escherichia coli | 8 | 16 |

| Klebsiella pneumoniae | 8 | 16 |

| Enterobacter cloacae | 8 | 16 |

| Pseudomonas aeruginosa | 8 | 16 |

| Acinetobacter spp. | 8 | 16 |

| Beta-hemolytic streptococci | 8 | 16 |

| Enterococcus faecium | 8 | 32 |

Source: Flamm et al., 2015.[6]

Clinical Efficacy

Clinical trials have compared topical this compound cream to standard oral antibiotic therapy in patients with mildly infected diabetic foot ulcers.

Table 4: Clinical Outcomes of Phase III Trials of 1% this compound Cream vs. Oral Ofloxacin

| Outcome | This compound 1% Cream | Oral Ofloxacin |

| Clinical Cure or Improvement | ~90% | ~90% |

| Microbiological Eradication of Pathogens | 66% | 82% |

Source: Lamb HM, Wiseman LR., 1998.[1]

Experimental Protocols

The following protocols provide a framework for the formulation and testing of this compound topical cream.

Cream Formulation Workflow

Protocol for In Vitro Release Testing (IVRT)

Objective: To determine the rate of this compound release from the cream formulation using a Franz diffusion cell apparatus.

Apparatus and Materials:

-

Franz diffusion cells

-

Synthetic membrane (e.g., polysulfone)

-

Receptor medium (e.g., phosphate-buffered saline pH 7.4)

-

Magnetic stirrer

-

Water bath maintained at 32 ± 1°C

-

HPLC system for quantification of this compound

-

This compound cream

-

This compound reference standard

Procedure:

-

Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium for at least 30 minutes before use.

-

Apparatus Setup:

-

Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor chamber.

-

Fill the receptor chamber with a known volume of degassed receptor medium.

-

Place a magnetic stir bar in the receptor chamber and place the cell on the magnetic stirrer.

-

Equilibrate the cells in the water bath to 32 ± 1°C.

-

-

Sample Application:

-

Accurately weigh and apply a finite dose of the this compound cream (e.g., 300 mg/cm²) uniformly onto the surface of the membrane in the donor compartment.

-

-

Sampling:

-

At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples for this compound concentration using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the cumulative amount of this compound released per unit area (μg/cm²) at each time point.

-

Plot the cumulative amount released versus time to determine the release profile.

-

Calculate the steady-state flux (Jss) from the linear portion of the release profile.

-

Protocol for Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against relevant bacterial strains.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates (e.g., S. aureus, P. aeruginosa)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator at 37°C

Procedure (Broth Microdilution Method):

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Serial Dilutions: Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination:

-

Subculture a small aliquot from the wells showing no visible growth onto an appropriate agar medium.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

-

Stability Testing

Stability studies are essential to ensure the quality, safety, and efficacy of the this compound cream throughout its shelf life.

Stability-Indicating Parameters

Table 5: Parameters for Stability Testing of this compound Cream

| Test | Acceptance Criteria |

| Physical Properties | |

| Appearance | No significant change in color, odor, or texture. No phase separation. |

| pH | Within the established range (e.g., 4.5 - 5.5). |

| Viscosity | Within the established range. |

| Chemical Properties | |

| This compound Assay | 90.0% - 110.0% of the initial concentration. |

| Degradation Products | No significant increase in individual or total degradation products. |

| Microbiological Properties | |

| Microbial Limits | Meets USP <61> and <62> requirements. |

| Preservative Efficacy (if applicable) | Meets USP <51> requirements. |

Recommended Storage Conditions (ICH Guidelines)

Table 6: ICH Recommended Stability Storage Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion

The formulation of this compound into a topical cream presents a promising therapeutic option for the management of mildly infected diabetic foot ulcers. Its broad-spectrum antimicrobial activity and low potential for resistance make it a valuable alternative to conventional antibiotics. The successful development of a this compound cream requires careful consideration of the formulation composition, physicochemical properties, and stability. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working to advance this important therapeutic agent.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Structure, Membrane Orientation, Mechanism, and Function of Pexiganan – A Highly Potent Antimicrobial Peptide Designed From Magainin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. US8530409B1 - Stable pexiganan formulation - Google Patents [patents.google.com]

- 6. In Vitro Spectrum of Pexiganan Activity When Tested against Pathogens from Diabetic Foot Infections and with Selected Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Pexiganan Acetate Degradation via N-terminal Oxidation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of Pexiganan Acetate, with a specific focus on the N-terminal oxidation pathway.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound degradation.

| Question/Issue | Possible Cause(s) | Recommended Solution(s) |

| Why am I not seeing the expected degradation products of this compound in my HPLC-MS analysis? | Insufficient stress conditions (e.g., low concentration of oxidizing agent, short incubation time, suboptimal pH or temperature). Inappropriate HPLC-MS parameters (e.g., unsuitable column, incorrect mobile phase gradient, or mass spectrometer settings not optimized for the degradation products). The degradation is occurring, but the products are not being resolved from the parent peptide peak. | 1. Optimize Stress Conditions: Gradually increase the concentration of the oxidizing agent (e.g., H₂O₂) or the duration of exposure. Ensure the pH and temperature are appropriate to induce oxidation. Refer to forced degradation study protocols for guidance. 2. Method Optimization: * HPLC: Use a high-resolution C18 column. Optimize the mobile phase gradient (e.g., water/acetonitrile with formic acid) to ensure separation of the parent peptide from its more polar degradation products. * MS: Perform a full scan to identify the m/z of potential degradation products. Use targeted MS/MS analysis to confirm the identity of the oxidized species. 3. Enzymatic Digestion: Perform a tryptic digest on the stressed sample. The N-terminal fragment of the oxidized Pexiganan will have a different mass than the corresponding fragment from the intact peptide, which can be more easily detected by LC-MS.[1] |

| I am observing multiple unexpected peaks in my chromatogram after stressing this compound. How can I identify them? | The primary oxidation product, N-glyoxylyl-desgly1-pexiganan, can exist in equilibrium with other isomers, such as tautomers of piperazinedionyl-des-gly-pexiganan.[1] Further degradation of the primary oxidation product to des-gly1-pexiganan may be occurring.[1] Non-specific oxidation at other residues (though less likely for Pexiganan's N-terminus). Contamination of the sample or reagents. | 1. Mass Analysis: Determine the mass-to-charge ratio (m/z) of each unexpected peak using mass spectrometry. Compare these masses to the theoretical masses of the known degradation products. 2. Tandem MS (MS/MS): Perform fragmentation analysis on the unknown peaks to obtain sequence information, which can help pinpoint the modification site. 3. Enzymatic Digestion: Use tryptic and aminopeptidase digests to further characterize the degradation products. Aminopeptidase M will not cleave the modified N-terminus, confirming N-terminal substitution.[1] 4. Control Experiments: Analyze a blank (no peptide) and an unstressed this compound sample to rule out contamination and identify any pre-existing impurities. |

| My quantitative results for Pexiganan degradation are inconsistent between experiments. | Inaccurate quantification due to co-elution of peaks. Instability of the degradation products themselves. Variability in sample preparation (e.g., inconsistent weighing of lyophilized peptide, which can be affected by static and hygroscopicity). Issues with the analytical instrument (e.g., fluctuating detector response). | 1. Improve Chromatographic Resolution: Further optimize the HPLC method to achieve baseline separation of all relevant peaks. 2. Kinetics Study: Analyze samples at multiple time points during the degradation process to understand the formation and potential subsequent degradation of the primary oxidation products. 3. Standardize Sample Preparation: Use an anti-static device when weighing lyophilized peptide. Allow the peptide to equilibrate to room temperature in a desiccator before weighing to minimize moisture absorption. Prepare stock solutions fresh for each experiment. 4. System Suitability Tests: Run a system suitability test before each analytical run to ensure the instrument is performing consistently. This should include injections of a standard to check for retention time stability and peak area reproducibility. |

| How can I confirm that the oxidation is specifically at the N-terminal glycine? | 1. Tryptic Digest and LC-MS/MS: As the primary method, digest the stressed sample with trypsin. The N-terminal tryptic fragment of oxidized Pexiganan will be N-glyoxylyl-I-G-K, which can be identified by its unique mass and fragmentation pattern compared to the G-I-G-K fragment from the intact peptide.[1] 2. Aminopeptidase M Digestion: Treat the stressed sample with Aminopeptidase M. The resistance of the degradation products to cleavage by this exopeptidase provides strong evidence that the N-terminal amino group is modified.[1] |

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for this compound via N-terminal oxidation?

Under oxidative stress, the N-terminal glycine residue of this compound undergoes oxidative-deamination to form N-glyoxylyl-desgly1-pexiganan.[1] This primary degradation product can then undergo further reactions, including reversible inter-conversion to tautomers of piperazinedionyl-des-gly-pexiganan and irreversible decomposition to des-gly1-pexiganan.[1]

What are the main degradation products of this compound N-terminal oxidation?

The four major degradation products identified are:

-

N-glyoxylyl-desgly1-pexiganan (the primary oxidation product)

-

Two tautomers of piperazinedionyl-des-gly-pexiganan (isomers of the primary product)

-

des-gly1-pexiganan (a further decomposition product)[1]

What analytical techniques are most suitable for studying this compound degradation?

A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach.[1] HPLC is used to separate the degradation products from the intact peptide, while MS is used to identify these products based on their mass-to-charge ratios and fragmentation patterns. Enzymatic digestion with trypsin and aminopeptidase M followed by LC-MS analysis is crucial for confirming the site of modification.[1]

How should I store this compound to minimize degradation?

To minimize degradation, this compound should be stored as a lyophilized powder at -20°C or below, protected from light. Once in solution, it is recommended to prepare fresh solutions for each experiment or to store aliquots at -80°C and avoid repeated freeze-thaw cycles.

What are the expected mass shifts for the N-terminal oxidation products?

-

Pexiganan: The molecular weight of the peptide itself.

-

N-glyoxylyl-desgly1-pexiganan: The mass of Pexiganan minus the mass of a glycine residue plus the mass of a glyoxylyl group.

-

des-gly1-pexiganan: The mass of Pexiganan minus the mass of a glycine residue.

-

Piperazinedionyl-des-gly-pexiganan tautomers: These are structural isomers of N-glyoxylyl-desgly1-pexiganan and will have the same mass.[1]

Quantitative Data on this compound Degradation

The following table summarizes available quantitative data on the degradation of this compound.

| Stress Condition | Duration | Extent of Degradation | Primary Degradation Product | Reference |

| Stress study of a 1% pexiganan cream formulation | 1 year | Approximately 15% loss of the active component | N-glyoxylyl-desgly1-pexiganan | [1] |

Experimental Protocols

Forced Oxidation Study of this compound

Objective: To induce and monitor the N-terminal oxidation of this compound.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂) solution (e.g., 0.1% to 3% v/v)

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid

-

HPLC vials

Procedure:

-

Prepare a stock solution of this compound in water.

-

In an HPLC vial, mix the this compound stock solution with the H₂O₂ solution in PBS to achieve the desired final concentrations.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, take an aliquot of the reaction mixture and quench the reaction by adding a quenching agent (e.g., catalase) or by immediate dilution with the mobile phase for HPLC analysis.

-

Analyze the samples by HPLC-MS as described in the protocol below.

-

Include a control sample of this compound in PBS without H₂O₂ incubated under the same conditions.

Stability-Indicating HPLC-MS Method for this compound and its Degradation Products

Objective: To separate and identify this compound and its N-terminal oxidation degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 220 nm and MS full scan

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI

-

Scan Range: m/z 400-1500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

For MS/MS analysis, select the parent ions of interest and use an appropriate collision energy to induce fragmentation.

Tryptic Digestion for Localization of Oxidation

Objective: To confirm the N-terminal oxidation by analyzing tryptic fragments.

Materials:

-

Stressed this compound sample

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (sequencing grade)

-

Formic acid

Procedure:

-

To the stressed peptide sample, add ammonium bicarbonate buffer.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds (if any).

-

Cool the sample to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.

-

Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

-

Incubate at 37°C for 4-18 hours.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-